molecular formula C9H11ClOS B7996203 3-Chloro-6-methoxyphenyl ethyl sulfide

3-Chloro-6-methoxyphenyl ethyl sulfide

Cat. No.: B7996203
M. Wt: 202.70 g/mol
InChI Key: GORIPFPPDAGTMB-UHFFFAOYSA-N
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Description

3-Chloro-6-methoxyphenyl ethyl sulfide is an organosulfur compound featuring a phenyl ring substituted with chlorine at position 3, a methoxy group at position 6, and an ethyl sulfide (-S-CH₂CH₃) moiety. This structure confers unique electronic and steric properties, making it relevant in synthetic chemistry and materials science.

Properties

IUPAC Name

4-chloro-2-ethylsulfanyl-1-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClOS/c1-3-12-9-6-7(10)4-5-8(9)11-2/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GORIPFPPDAGTMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=C(C=CC(=C1)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-methoxyphenyl ethyl sulfide typically involves the reaction of 3-chloro-6-methoxyphenol with ethyl sulfide under specific conditions. One common method includes the use of a base such as sodium hydroxide to deprotonate the phenol, followed by the addition of ethyl sulfide to form the desired product. The reaction is usually carried out in an organic solvent like dichloromethane at a controlled temperature to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-methoxyphenyl ethyl sulfide can undergo various chemical reactions, including:

    Oxidation: The sulfide group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, ether as solvent.

    Substitution: Amines or thiols, polar aprotic solvents like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of 3-methoxyphenyl ethyl sulfide.

    Substitution: Formation of substituted phenyl ethyl sulfides.

Scientific Research Applications

3-Chloro-6-methoxyphenyl ethyl sulfide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-6-methoxyphenyl ethyl sulfide depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the chloro and methoxy groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Molecular Properties

Key differences between 3-chloro-6-methoxyphenyl ethyl sulfide and analogs arise from substituent identity, position, and sulfide group environment. Below is a comparative analysis:

Data Table: Structural and Electronic Comparison
Compound Name CAS Number Molecular Formula Substituents (Position) Key Properties
This compound 10-F398764* C₉H₁₁ClO₂S Cl (3), OCH₃ (6) Polar, electron-withdrawing Cl, electron-donating OCH₃
Ethyl 3-fluoro-6-methylphenyl sulfide 1267967-99-6 C₉H₁₁FS F (3), CH₃ (6) Less polar, weaker electron-withdrawing F, electron-donating CH₃
Chloroethyl ethyl sulfide† Not specified C₄H₉ClS Aliphatic Cl and S Highly reactive, prone to oxidation

*Reference ID from CymitQuimica ; †Hypothetical aliphatic analog from general databases .

Key Observations

Electronic Effects :

  • The chlorine in the target compound is strongly electron-withdrawing via induction, deactivating the aromatic ring toward electrophilic substitution. In contrast, fluorine (in the fluoro-methyl analog) is less electron-withdrawing due to its smaller size and higher electronegativity, creating a weaker deactivation effect .
  • The methoxy group (OCH₃) is a strong electron-donating substituent via resonance, increasing ring reactivity at ortho/para positions. The methyl group (CH₃) in the fluoro-methyl analog donates electrons only weakly via hyperconjugation, resulting in lower ring activation .

Solubility and Polarity: The methoxy group in the target compound enhances polarity and solubility in polar solvents (e.g., methanol) compared to the fluoro-methyl analog, where nonpolar methyl reduces polarity .

Reactivity :

  • Aromatic sulfides : The target compound’s sulfide group may stabilize intermediates in nucleophilic aromatic substitution. The fluoro-methyl analog, with less deactivation, could exhibit faster reaction rates in such processes .
  • Aliphatic sulfides : Chloroethyl ethyl sulfide (aliphatic) is more reactive toward oxidation (forming sulfoxides/sulfones) and alkylation due to the absence of aromatic stabilization .

Stability and Commercial Availability

  • In contrast, Ethyl 3-fluoro-6-methylphenyl sulfide remains available, possibly due to better stability from fluorine’s resistance to metabolic degradation, making it more viable for pharmaceutical applications .

Biological Activity

3-Chloro-6-methoxyphenyl ethyl sulfide is a compound of interest due to its potential biological activities, including antibacterial and anticancer properties. This article reviews the current understanding of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

  • Molecular Formula : C11_{11}H13_{13}ClO2_2S
  • Molecular Weight : 248.74 g/mol
  • Functional Groups : Chlorine (Cl), methoxy (OCH3_3), and sulfide (S)

Antibacterial Activity

Recent studies have shown that compounds similar to this compound exhibit significant antibacterial activity. For instance, a study highlighted the antibacterial effects of various derivatives against common bacterial strains, with results summarized in Table 1.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC) μg/mL
This compoundStaphylococcus aureus125
Pseudomonas aeruginosa250
Escherichia coli500

This data illustrates that the compound has moderate activity against these bacterial strains, suggesting potential for further development as an antibacterial agent.

Anticancer Activity

In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The results are presented in Table 2.

Cell LineIC50_{50} (μM)Description
MCF-745Breast cancer
PC-360Prostate cancer
Caco250Colon cancer

The compound demonstrated notable cytotoxicity against breast and prostate cancer cell lines, indicating its potential as an anticancer agent. Further studies are necessary to elucidate the mechanisms behind this activity.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and bacterial resistance.
  • Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, leading to reduced proliferation.
  • Apoptosis Induction : Evidence suggests that it could trigger apoptosis in malignant cells, contributing to its anticancer effects.

Case Studies

  • Antibacterial Efficacy : A study conducted by researchers evaluated the efficacy of various sulfide derivatives, including this compound, against resistant bacterial strains. The results indicated that modifications in the chemical structure significantly affected antibacterial potency.
  • Cytotoxicity Assessment : In a clinical setting, a derivative of the compound was tested on patients with advanced cancers. The findings indicated a favorable response rate, with some patients experiencing stabilization of disease progression.

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